molecular formula C6H7N5O4 B14624202 1H-1,2,4-Triazole, 1-(2-methyl-2-propenyl)-3,5-dinitro- CAS No. 54753-14-9

1H-1,2,4-Triazole, 1-(2-methyl-2-propenyl)-3,5-dinitro-

Cat. No.: B14624202
CAS No.: 54753-14-9
M. Wt: 213.15 g/mol
InChI Key: FYHDPLBDTQMJEN-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole, 1-(2-methyl-2-propenyl)-3,5-dinitro- is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a 2-methyl-2-propenyl group and two nitro groups at the 3 and 5 positions of the triazole ring. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,2,4-Triazole, 1-(2-methyl-2-propenyl)-3,5-dinitro- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the nitration of 1H-1,2,4-triazole derivatives with nitric acid or a nitrating mixture. The reaction conditions, such as temperature, concentration, and reaction time, are carefully optimized to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality and minimizing the risk of hazardous by-products. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1H-1,2,4-Triazole, 1-(2-methyl-2-propenyl)-3,5-dinitro- undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

1H-1,2,4-Triazole, 1-(2-methyl-2-propenyl)-3,5-dinitro- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole, 1-(2-methyl-2-propenyl)-3,5-dinitro- involves its interaction with specific molecular targets. The nitro groups and the triazole ring play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,4-Triazole, 3,5-dinitro-: Lacks the 2-methyl-2-propenyl group, resulting in different chemical and biological properties.

    1H-1,2,4-Triazole, 1-(2-methyl-2-propenyl)-: Lacks the nitro groups, leading to different reactivity and applications.

Uniqueness

1H-1,2,4-Triazole, 1-(2-methyl-2-propenyl)-3,5-dinitro- is unique due to the presence of both the 2-methyl-2-propenyl group and the nitro groups. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

CAS No.

54753-14-9

Molecular Formula

C6H7N5O4

Molecular Weight

213.15 g/mol

IUPAC Name

1-(2-methylprop-2-enyl)-3,5-dinitro-1,2,4-triazole

InChI

InChI=1S/C6H7N5O4/c1-4(2)3-9-6(11(14)15)7-5(8-9)10(12)13/h1,3H2,2H3

InChI Key

FYHDPLBDTQMJEN-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CN1C(=NC(=N1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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